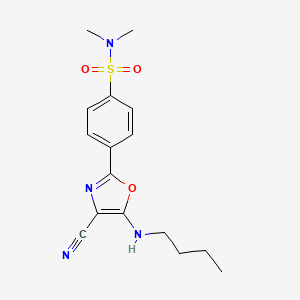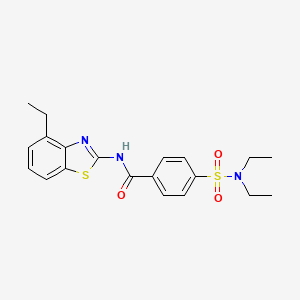
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole and benzamide, which are known for their biological activities. The benzothiazole moiety is a common feature in molecules with antimicrobial properties, as seen in the synthesis of various sulphonamide derivatives that have shown significant activity against bacterial and fungal strains . Additionally, benzamide derivatives have been explored for their potential as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which play a role in metabolic diseases .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods suggest that the synthesis of this compound could also involve a condensation step, possibly with modifications to introduce the diethylsulfamoyl group.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which are key for biological activity. The molecular structure of related compounds has been characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its electronic and geometric properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide and benzothiazole derivatives can be influenced by the substituents attached to the core structure. For example, the ion-associate complex formation of 4-amino-N-[2 (diethylamino) ethyl] benzamide with tetraphenylborate indicates the potential for such compounds to form complexes with other chemical entities . This suggests that this compound may also participate in complex formation or other chemical reactions relevant to its biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and benzamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and functional groups. The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of related compounds indicates stability . The molecular electrostatic potential maps provide information on the potential sites for interaction with biological targets . These analyses are crucial for understanding the behavior of this compound in biological systems and can guide the design of further studies and applications.
科学的研究の応用
Cardiac Electrophysiological Activity
Research has demonstrated the potential of N-substituted imidazolylbenzamides or benzene-sulfonamides, related to 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, in cardiac electrophysiological applications. These compounds have shown potency in vitro comparable to sematilide, a class III agent, indicating their viability in producing class III electrophysiological activity in N-substituted benzamide series (Morgan et al., 1990).
Antimicrobial and Antifungal Action
A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds related to this compound, has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Properties
A variety of synthesized compounds, including those related to this compound, have been evaluated for their potential in anticancer applications. For instance, certain derivatives have shown pro-apoptotic activity in melanoma cell lines (Yılmaz et al., 2015), and others have exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Anticonvulsant and Neurotoxicity Studies
Research involving 1,3-benzothiazol-2-yl benzamides has shown significant results in anticonvulsant, neurotoxicity, and CNS depressant studies, highlighting their potential in neurological applications (Rana et al., 2008).
Green Chemistry Applications
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the chemical , using water as a reaction medium, aligns with green chemistry principles. This approach demonstrates the potential for environmentally friendly synthetic methods in producing these compounds (Horishny & Matiychuk, 2020).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-14-8-7-9-17-18(14)21-20(27-17)22-19(24)15-10-12-16(13-11-15)28(25,26)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGGHBLJUIOIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


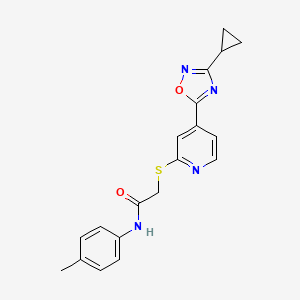
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)
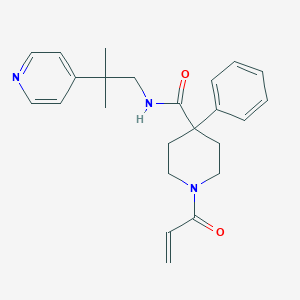


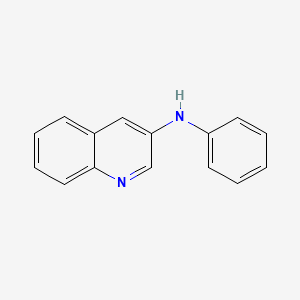
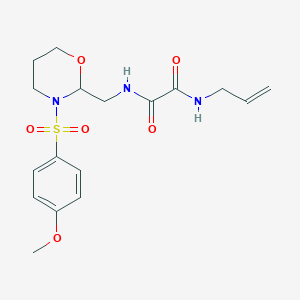

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)
